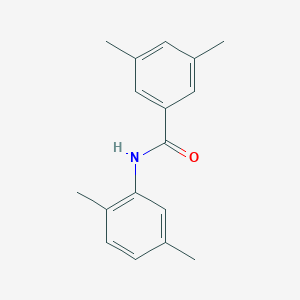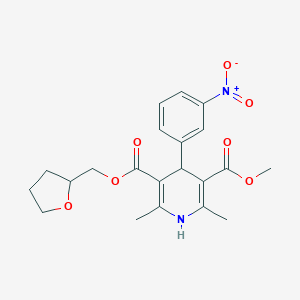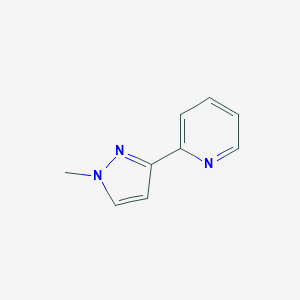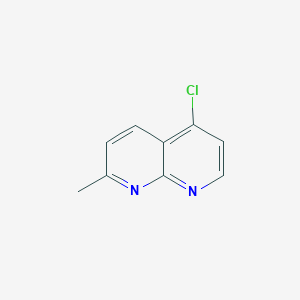
5-Chloro-2-methyl-1,8-naphthyridine
Overview
Description
5-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 1772-45-8 . It has a molecular weight of 178.62 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H7ClN2/c1-6-2-3-7-8 (10)4-5-11-9 (7)12-6/h2-5H,1H3 . The InChI key is GLDRQEIMGVCUET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 178.62 . The storage temperature is room temperature .Scientific Research Applications
Intramolecular 1,3-Dipolar Cycloaddition Reactions : A derivative of 1,8-naphthyridin-5-one, which is related to 5-Chloro-2-methyl-1,8-naphthyridine, was synthesized starting from 2-chloronicotinic acid using an intramolecular 1,3-dipolar cycloaddition reaction as a key step (Read & Ray, 1995).
Antibacterial Activity : 1,8-Naphthyridine sulfonamides, including 4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, showed potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).
Synthesis of Heterocyclic Compounds : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was prepared, involving a regiosselective deprotonation and methylation step, demonstrating the versatility of naphthyridine derivatives in complex organic syntheses (Kiely, 1991).
Bridging Ligands for Ru(II) Complexes : 1,5-Naphthyridine, a molecule structurally similar to this compound, was used to construct new bidentate and tridentate ligands for Ru(II) complexes, showing its application in coordination chemistry (Singh & Thummel, 2009).
Cu(I) and Pb(II) Complexes : Novel facial-capping tris-naphthyridyl compounds and their Cu(I) and Pb(II) complexes were synthesized, indicating the potential of naphthyridine derivatives in the development of metal-organic frameworks and coordination complexes (Gan et al., 2011).
Gastric H+,K+-ATPase Inhibition : 4-Substituted 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, chemically related to this compound, were investigated as reversible inhibitors of gastric H+,K+-ATPase, demonstrating the pharmaceutical potential of naphthyridine derivatives (Björk et al., 1996).
Synthesis of Nitrogen-containing Heterocyclic Compounds : 1,7-Naphthyridine and other derivatives were synthesized, showcasing the diverse synthetic routes and applications of naphthyridine compounds in organic chemistry (Takeuchi & Hamada, 1976).
Safety and Hazards
The safety information for 5-Chloro-2-methyl-1,8-naphthyridine includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in medicinal chemistry .
Mode of Action
Naphthyridines are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . This compound also affects gene expression by binding to DNA and altering the transcription of specific genes, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, leading to enzyme inhibition or activation. For instance, by binding to DNA gyrase, it inhibits the enzyme’s activity, preventing DNA replication and ultimately leading to bacterial cell death . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways influence the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates and exerts its effects . Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
5-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRQEIMGVCUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483145 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-45-8 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methyl-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
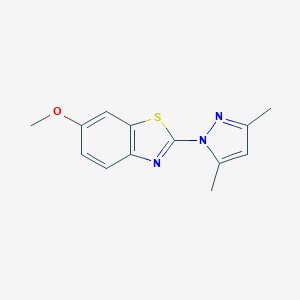

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)



![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
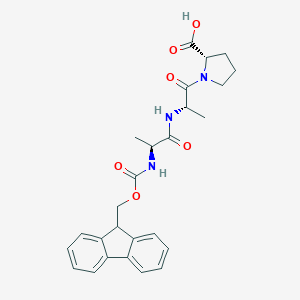
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
